molecular formula C21H20N2O4S B2756922 (Z)-ethyl 3,4-dimethyl-2-((3-phenoxybenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 393838-91-0

(Z)-ethyl 3,4-dimethyl-2-((3-phenoxybenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2756922
CAS RN: 393838-91-0
M. Wt: 396.46
InChI Key: AJMZWMYPIVJFIT-DQRAZIAOSA-N
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Description

(Z)-ethyl 3,4-dimethyl-2-((3-phenoxybenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on derivatives and compounds related to (Z)-ethyl 3,4-dimethyl-2-((3-phenoxybenzoyl)imino)-2,3-dihydrothiazole-5-carboxylate has shown potential antimicrobial activities. For instance, the study on imino-4-methoxyphenol thiazole derived Schiff base ligands has demonstrated moderate antibacterial and antifungal activities against specific strains of bacteria and fungi. The synthesized compounds showed variability in their activity levels, suggesting a nuanced role that structural differences might play in determining antimicrobial efficacy (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Synthesis and Characterization of Derivatives

Another aspect of research focuses on the novel synthesis and biological activity assessment of derivatives, highlighting the methodological advancements in creating compounds with potential pharmacological uses. For example, the synthesis of new compounds from 2-amino-6-methoxybenzothiazole has expanded the understanding of the chemical behavior and potential applications of thiazole derivatives in medicinal chemistry. These studies include the exploration of antimicrobial properties and the synthesis of compounds that may be relevant for future drug development (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Coordination to Early Transition Metals

Research on aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals like titanium, zirconium, hafnium, and chromium has been conducted. The findings from this research could pave the way for new catalysts in ethylene polymerization, indicating a potential industrial application of compounds structurally related to the (Z)-ethyl derivative . This demonstrates the versatility and potential utility of such compounds in catalysis and polymer science (Larocque, Badaj, Dastgir, & Lavoie, 2011).

Photolytic Pathways and Photochemistry

The study of photolytic pathways of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various solvents reveals competing pathways involving reversible photoisomerisation and loss of carbon dioxide to form singlet imino-carbenes. Such research contributes to the understanding of photochemical reactions and potential applications in developing light-responsive materials or chemical triggers (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-(3-phenoxybenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-4-26-20(25)18-14(2)23(3)21(28-18)22-19(24)15-9-8-12-17(13-15)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZWMYPIVJFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.